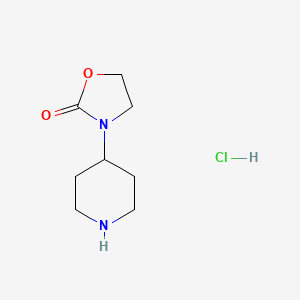

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

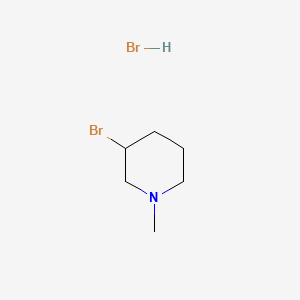

“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is an organic compound with the molecular formula C8H15ClN2O2 . It is also known as 4-piperidinyl-3-oxazolyl-2-one hydrochloride .

Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” consists of a piperidine ring attached to an oxazolidinone ring . The molecular weight is 206.67 Da .Physical And Chemical Properties Analysis

“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is a white or off-white crystalline solid . It has a density of about 1.23g/cm³ .Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives in Drug Design

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

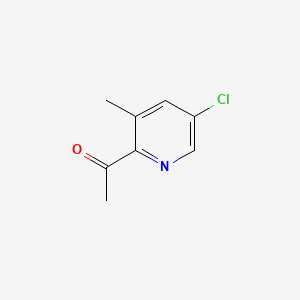

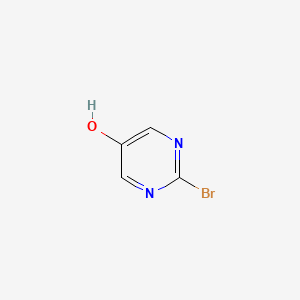

3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as Isocitrate Dehydrogenase Inhibitors

- Application Summary: A series of mIDH1 inhibitors derived from 3-pyrimidin-4-yl-oxazolidin-2-one derivatives were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .

- Methods of Application: The generated model was cross-verified and non-cross-verified by Topomer CoMFA and HQSAR methods . The independent test set was verified by PLS method . The Topomer search technology was used for virtual screening and molecular design .

- Results or Outcomes: The Topomer CoMFA and HQSAR cross-validation coefficients q2 are 0.783 and 0.784, respectively, and the non-cross-validation coefficients r2 are 0.978 and 0.934, respectively .

Piperidine Derivatives in Multicomponent Reactions

- Application Summary: Piperidines are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

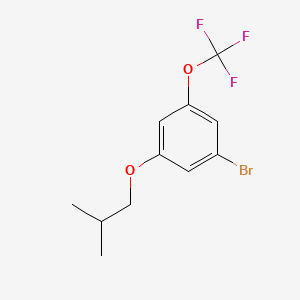

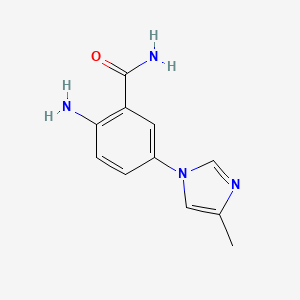

Oxazolidin-2-Ones in Antibacterial Activity

- Application Summary: Oxazolidin-2-one based antibacterial agents have a unique mechanism of action . Linezolid, an oxazolidin-2-one based drug, is popular in the pharmaceutical market .

- Methods of Application: Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes .

- Results or Outcomes: Disease-causing microbes that have become resistant to antibiotic drug therapy represent an increasing public health problem . Oxazolidin-2-one based drugs like Linezolid are used to treat these resistant microbes .

Piperidine Derivatives in Hydrogenation, Cyclization, Cycloaddition, Annulation, and Amination

- Application Summary: Piperidines are used in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

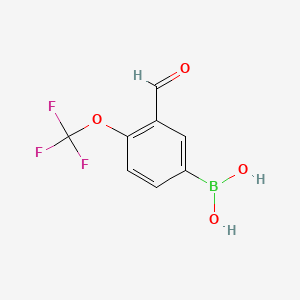

3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as IDH1 R132H Inhibitors

- Application Summary: 3-pyrimidin-4-yl-oxazolidin-2-one derivatives are used as IDH1 R132H inhibitors . Especially, IDH305 has entered clinical trials for the treatment of patients with advanced malignant tumors containing IDH1 R132H mutations .

- Methods of Application: The inhibitors were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .

- Results or Outcomes: The inhibitors have made certain progress .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNKCTABPFYOIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)